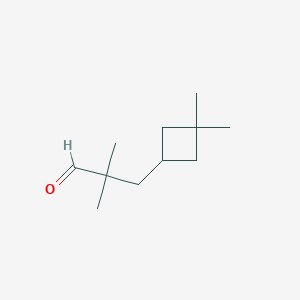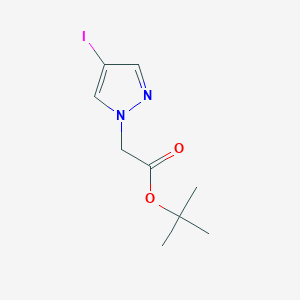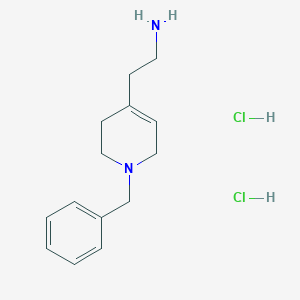
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride
説明
2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride, also known as BDPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDPA is a synthetic compound that belongs to the class of phenethylamines, which are known for their psychoactive effects. However, BDPA is not used for recreational purposes, but rather for its biochemical and physiological effects that have been found to be useful in scientific studies.
科学的研究の応用
Synthesis and Properties of Pyridine Derivatives
Research on compounds containing pyridine structures, such as 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), has been extensive. These studies encompass the synthesis, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This body of work may provide a framework for investigating the subject compound's synthesis and potential applications (Boča, Jameson, & Linert, 2011).
Environmental Behavior and Applications
Parabens, structurally different but relevant due to their widespread use and environmental persistence, offer insights into the environmental behavior of organic compounds. Studies on their occurrence, fate, and behavior in aquatic environments shed light on the mobility, degradation, and potential effects of similar compounds in the environment, providing a parallel for assessing the environmental impact of "2-(1-Benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride" (Haman, Dauchy, Rosin, & Munoz, 2015).
Anticorrosive Applications
Quinoline derivatives, including those with nitrogenous bicyclic heterocyclic structures similar to the compound , have been identified as effective anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding highlights their potential in corrosion inhibition applications (Verma, Quraishi, & Ebenso, 2020).
Biological and Medicinal Applications
The biological and medicinal applications of structurally related compounds, particularly those involving pyridine and pyrimidine derivatives, offer insights into the potential biological relevance of "this compound." Studies on various derivatives have shown a broad range of biological activities, including antitumor, antibacterial, and antifungal properties, suggesting potential areas of research for the subject compound (Haritash & Kaushik, 2009).
Photoreactive and Electronic Applications
The photoreactive behavior of ortho-nitrobenzylpyridines, which involves intramolecular proton transfer facilitated by a nitro group, suggests a potential area of application for compounds with similar structural features or reactive behaviors. Such compounds can be utilized in photon-based electronics due to their solid-state photochromic activity and minimal structural changes during photoreactions, indicating a direction for the exploration of "this compound" in optoelectronic applications (Naumov, 2006).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to bind to the hinge region of atp binding site of egfr kinase , which suggests that this compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds can inhibit egfr kinase , which plays a crucial role in cell proliferation and survival. Therefore, the inhibition of this kinase could lead to antiproliferative effects.
Result of Action
Similar compounds have shown potent antiproliferative results against certain cancer cell lines , suggesting that this compound might have similar effects.
特性
IUPAC Name |
2-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;;/h1-5,7H,6,8-12,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSKFIWSQVRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CCN)CC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



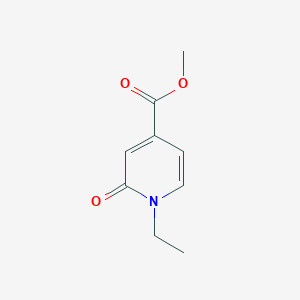
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)
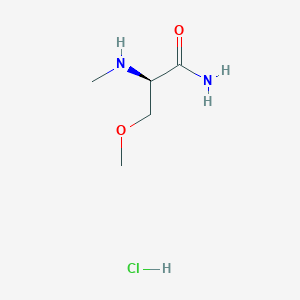
![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)

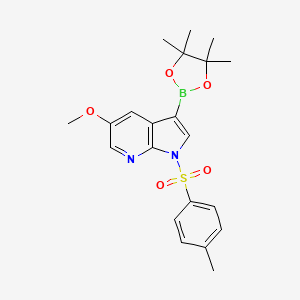
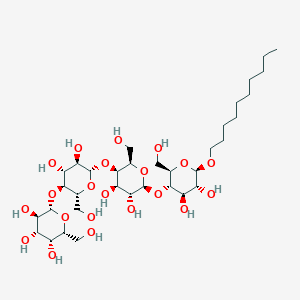

![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)
